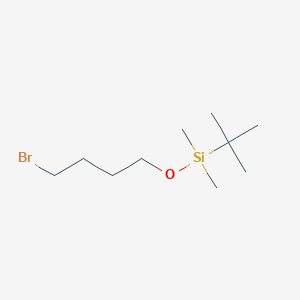

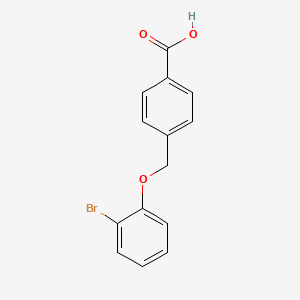

![molecular formula C12H15NO3 B1269878 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid CAS No. 550312-50-0](/img/structure/B1269878.png)

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

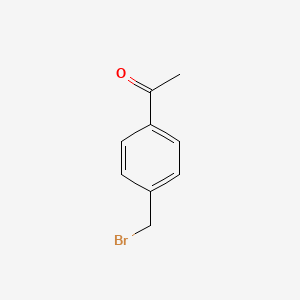

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid, also known as 4-EBOB, is an important organic acid that has a wide range of applications in the scientific research field. 4-EBOB is a chiral compound that is used as a building block in the synthesis of various other compounds. It is used in the synthesis of drugs, agrochemicals, and other compounds. 4-EBOB is also used as a reagent in the preparation of certain pharmaceuticals, such as anti-inflammatory agents and antifungal agents.

Applications De Recherche Scientifique

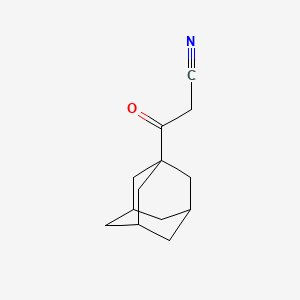

Molecular Structure and Spectroscopic Analysis

- Vibrational Analysis and Molecular Structure: 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, has been synthesized and studied for its molecular structure using spectroscopic methods including FT-IR, NMR, and X-ray diffraction. This research provided insights into the vibrational wavenumbers, hyperpolarizability, and electronic properties of the molecule (Raju et al., 2015).

Electronic and Optical Studies

- Molecular Docking and Optical Properties: Studies on similar compounds, like 4-[(2, 6) dichlorophenyl amino] 2 - methylidene 4 - oxobutanoic acid, have focused on molecular docking, vibrational, structural, and optical properties. These studies are crucial for understanding their potential in nonlinear optical materials and biological activities (Vanasundari et al., 2018).

Reactions with Binucleophiles

- Reactivity with 1,3-Binucleophiles: Research has explored the reactions of substituted 4-oxobutanoic acids with binucleophiles, leading to the formation of different fused tricyclic systems. These findings are significant for understanding the reactivity of these compounds in various chemical environments (Grinev et al., 2017).

Biomedical Applications

- Identification in Human Lenses: Novel metabolites including 4-(2-Aminophenyl)-4-oxobutanoic acid have been identified in normal and cataractous human lenses, suggesting a role as UV filters. This discovery is crucial for understanding eye health and the development of cataracts (Mizdrak et al., 2007).

Supramolecular Studies

- Vibrational Spectroscopy in Supramolecular Chemistry: The crystal structure and vibrational spectroscopy of chloramphenicol derivatives, including 4-{[(2 R ,3 R )-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]oxy}-4-oxobutanoic acid, have been analyzed. This research contributes to the understanding of molecular interactions and bonding in complex structures (Fernandes et al., 2017).

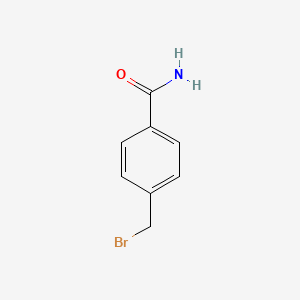

Synthesis of Derivatives

- Novel Synthesis Methods: Research has focused on synthesizing derivatives like 4-((4-Bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, exploring new methods in organic synthesis. These studies contribute to the development of new compounds with potential applications in various fields (Chen et al., 2013).

Chemical Reactions and Analysis

- Reaction Mechanisms: Studies have been conducted on the reactions of similar compounds like ethyl 3-oxobutanoate and ethyl 4-bromo-3-oxobutanoate, providing insights into their chemical behavior and potential applications in organic synthesis (Kato et al., 1979).

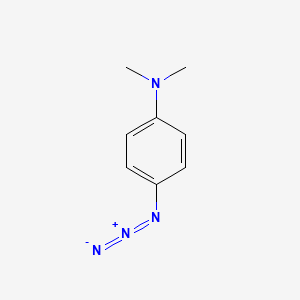

Fluorescent Probes and Diagnosis

- Fluorescent Probe Synthesis: A novel fluorescent probe based on 4-oxobutanoic acid derivatives has been synthesized for beta-amyloids, indicating its potential in diagnosing Alzheimer's disease (Fa et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid are currently unknown. This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals

Mode of Action

These groups are known to form hydrogen bonds and ionic interactions with various biological targets, leading to changes in their function .

Biochemical Pathways

Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, signal transduction, and metabolic regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the ionization state of the amino and carboxylic acid groups can change with pH, potentially affecting the compound’s interaction with its targets .

Propriétés

IUPAC Name |

4-(3-ethylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16/h3-5,8H,2,6-7H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJIRCVZHFGXPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358334 |

Source

|

| Record name | 4-(3-Ethylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550312-50-0 |

Source

|

| Record name | 4-(3-Ethylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)